3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Description

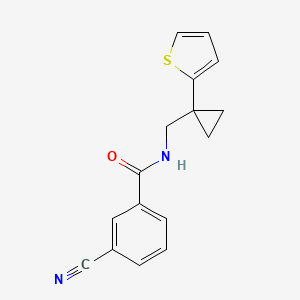

3-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a benzamide derivative featuring a 3-cyano substituent on the benzene ring and a cyclopropylmethyl group linked to a thiophen-2-yl moiety. Its structure combines aromatic, heterocyclic (thiophene), and strained cyclopropane elements, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-cyano-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-10-12-3-1-4-13(9-12)15(19)18-11-16(6-7-16)14-5-2-8-20-14/h1-5,8-9H,6-7,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMVXVVGUMCAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like triethylamine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.

Biology: The compound’s derivatives exhibit biological activities, making it useful in biochemical studies.

Medicine: It is explored in drug discovery for developing new therapeutic agents.

Industry: The compound is used in material science for creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomer: 4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide

Key Differences :

- Cyano Position: The target compound has a 3-cyano group, whereas the analog in features a 4-cyano substituent. Positional isomerism can significantly alter electronic properties and molecular interactions. For instance, the 3-cyano group may create a distinct dipole moment compared to the 4-cyano isomer, influencing solubility or receptor binding.

- Substituent Connectivity : The cyclopropyl group in the target compound is directly attached to the methylene bridge, while the analog in has a cyclopropyl group bonded to the nitrogen atom. This difference may affect steric hindrance and conformational flexibility .

Implications :

- The 3-cyano isomer may exhibit unique hydrogen-bonding capabilities due to the proximity of the cyano group to the amide functionality.

- Metabolic stability could differ due to variations in steric shielding of the amide bond.

N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide ()

Structural Contrasts :

- Heterocyclic Moieties: The compared compound replaces the cyclopropyl group with a morpholine ring. Morpholine’s chair conformation and oxygen atom enable hydrogen bonding, unlike the non-polar cyclopropane .

- Molecular Geometry : The thiophene ring in ’s compound is tilted at 63.54° relative to the morpholine plane, whereas the cyclopropane in the target compound imposes a rigid, planar geometry. This rigidity might enhance binding specificity in biological systems.

Functional Impact :

- The target compound’s cyclopropane may reduce such interactions, favoring lipophilicity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Substituent Analysis :

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methyl group in this compound is electron-donating, contrasting with the electron-withdrawing 3-cyano group in the target compound. This difference could influence reactivity in metal-catalyzed C–H functionalization reactions .

- Directing Groups: The N,O-bidentate directing group in ’s compound facilitates regioselective reactions, whereas the target compound’s amide and cyano groups may direct reactions to different positions.

Pesticide-Benzamide Derivatives ()

Functional Analogues :

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Shares a benzamide core but includes trifluoromethyl and isopropoxy groups. The trifluoromethyl group enhances metabolic resistance, a feature absent in the target compound .

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Contains a cyclopropane carboxamide but lacks the thiophene and cyano groups. This highlights the importance of thiophene in modulating bioactivity, possibly via π-π stacking .

Biological Activity

3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure indicates the presence of a cyano group, a benzamide moiety, and a thiophene-containing cyclopropyl group, which are crucial for its biological activity.

Research suggests that this compound may interact with specific biological targets, particularly enzymes involved in cell wall synthesis in bacteria. Similar compounds have been shown to inhibit enzymes like UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, which is essential for peptidoglycan biosynthesis in bacterial cell walls.

Target Enzymes

- UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase : This enzyme is critical for bacterial cell wall integrity. Inhibition could lead to bacterial cell lysis.

Antimicrobial Properties

Studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism involves disrupting the synthesis of the bacterial cell wall, leading to increased susceptibility to osmotic pressure and eventual cell death.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 µg/mL | Staphylococcus aureus |

| Compound B | 1.0 µg/mL | Escherichia coli |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC data for this compound is under investigation.

Cytotoxicity Studies

Preliminary cytotoxicity studies suggest that while the compound exhibits antimicrobial properties, it may also affect human cells. Further research is necessary to determine the therapeutic index and safety profile.

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various derivatives of benzamide compounds against resistant strains of Staphylococcus aureus. The study found that derivatives with cyano and thiophene groups displayed enhanced activity compared to traditional antibiotics . -

Cytotoxicity Assessment :

Another research focused on assessing the cytotoxic effects of this compound on human cancer cell lines. Results indicated selective toxicity towards cancer cells with minimal effects on normal cells, suggesting potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.